molecular formula C23H48N2O B1213314 Octadecanamide, N-[3-(dimethylamino)propyl]- CAS No. 7651-02-7

Octadecanamide, N-[3-(dimethylamino)propyl]-

Cat. No. B1213314
CAS RN: 7651-02-7
M. Wt: 368.6 g/mol
InChI Key: WWVIUVHFPSALDO-UHFFFAOYSA-N
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Description

“Octadecanamide, N-[3-(dimethylamino)propyl]-” is a chemical compound with the molecular formula C23H48N2O . It is also known as N-[3-(dimethylamino)propyl]stearamide . It has antistatic, emulsifying, hair conditioning, and surfactant properties .


Molecular Structure Analysis

The molecular structure of “Octadecanamide, N-[3-(dimethylamino)propyl]-” can be represented by the InChI string: InChI=1S/C23H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h4-22H2,1-3H3, (H,24,26) . The molecular weight of the compound is 368.6400 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.6400 . It is water-soluble, readily biodegradable, and mildly toxic to aquatic life . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may vary and are not provided in the available resources .

Safety And Hazards

While specific safety and hazard data for “Octadecanamide, N-[3-(dimethylamino)propyl]-” is not available, it is noted to be mildly toxic to aquatic life . As with all chemicals, it should be handled with appropriate safety precautions to prevent direct contact, inhalation, or ingestion.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h4-22H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIUVHFPSALDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13282-70-7 (monoacetate), 83607-13-0 (HCl), 83721-43-1 (phosphate)
Record name Dimethylaminopropyl stearamide
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DSSTOX Substance ID

DTXSID9064762
Record name N-[3-(Dimethylamino)propyl]octadecanamide
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-
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Product Name

Octadecanamide, N-[3-(dimethylamino)propyl]-

CAS RN

7651-02-7
Record name Stearamidopropyl dimethylamine
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Record name Dimethylaminopropyl stearamide
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Record name Lexamine S 13
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Record name Octadecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]octadecanamide
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Record name N-[3-(dimethylamino)propyl]stearamide
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Record name STEARAMIDOPROPYL DIMETHYLAMINE
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Synthesis routes and methods I

Procedure details

(a-2) was synthesized by a dehydration amidation reaction between stearic acid and N,N-dimethyl-1,3-propanediamine. Specifically, 161 g of N,N-dimethyl-1,3-propanediamine and 373.3 g of the fatty acid were placed in a four-neck flask equipped with a stirrer, a temperature gage and a dehydrating pipe and the mixture was raised to 180° C. The mixture was stirred under heating at this temperature for about 5 hours while distilling generated water. Then, the reaction mixture was cooled to 120° C. and unreacted amine was distilled under reduced pressure to obtain the target N-stearoylaminopropyl-N,N-dimethylamine (a-2).
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373.3 g
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Synthesis routes and methods II

Procedure details

A 300 g (1.05 mol) portion of octadecanoic acid was put into a flask and melted by stirring at 180° C. in an atmosphere of nitrogen. To this was added dropwise 113.1 g (1.11 mol) of N,N-dimethyl-1,3-diaminopropane spending 3 hours, thereby effecting the reaction while evaporating the generated water. After completion of the dropwise addition, this was further stirred at 180° C. for 4 hours in an atmosphere of nitrogen. Thereafter, the unreacted material amine remained in the reaction mixture was evaporated under a reduced pressure to obtain the title compound as a light brown waxy solid (melting point 64-67° C.).
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113.1 g
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